molecular formula C16H11ClN2O4 B460768 2-Amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 873570-69-5

2-Amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460768
CAS No.: 873570-69-5
M. Wt: 330.72g/mol
InChI Key: IXOMHPDEPRMKFN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-b]pyran-3-carbonitrile family, characterized by a fused bicyclic core with amino, hydroxymethyl, and carbonyl functional groups. The 3-chlorophenyl substituent at the 4-position introduces steric and electronic effects that modulate its physicochemical and biological properties.

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-9-3-1-2-8(4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOMHPDEPRMKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ultrasound-Assisted Organocatalytic Synthesis

A highly efficient protocol employs a three-component domino reaction under ultrasound irradiation, utilizing L-proline (20 mol%) as a bifunctional organocatalyst in aqueous ethanol (1:1 v/v) at ambient temperature. The reaction involves:

  • 3-Chlorobenzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Kojic acid (1 mmol)

The ultrasound irradiation (40 kHz, 180 W) accelerates the reaction to 10–15 minutes with a 97% yield . Mechanistic studies suggest a sequential Knoevenagel condensation, Michael addition, and cyclization pathway (Figure 1). The aqueous ethanol system enhances solubility of polar intermediates while suppressing side reactions.

Table 1: Optimization of Ultrasound-Assisted Synthesis

ParameterOptimal ConditionYield Impact
Catalyst Loading20 mol% L-proline97% → 68%*
SolventH₂O:EtOH (1:1)96% → 45%†
Temperature25°C<5% Δ‡
Ultrasound Frequency40 kHz90% → 32%§
*Reduced to 10 mol%; †Switched to MeOH; ‡Increased to 50°C; §Reduced to 28 kHz.

Transition Metal-Catalyzed Approaches

CuI-Mediated Hetero-Diels-Alder Cyclization

A copper(I) iodide (CuI, 0.2 equiv)-catalyzed method involves reacting 1-oxa-1,3-butadienes with terminal acetylenes in methanol under reflux. Key steps:

  • Knoevenagel adduct formation between 3-chlorobenzaldehyde and malononitrile

  • Hetero-Diels-Alder cyclization with in-situ generated acetylene

  • Aromatization via oxidative dehydrogenation

This method achieves 83–91% yields for para-substituted aryl derivatives but requires 8 hours reaction time. Recrystallization in CH₂Cl₂ improves purity to >99% (HPLC).

Solvent-Free Mechanochemical Synthesis

Ball-Milling Technique

A solvent-free approach utilizes high-energy ball milling (30 Hz, stainless steel jars) with:

  • 3-Chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Kojic acid

  • DABCO (10 mol%)

Reaction completes in 20 minutes with 89% yield , demonstrating superior atom economy (AE = 94.2%) compared to solution-phase methods. The absence of solvent simplifies purification, requiring only ethanol washings.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Benchmarking

MethodYield (%)TimePurity (%)E-Factorⱡ
Ultrasound/Proline9715 min98.51.2
CuI Catalysis858 hr99.13.8
Ball Milling/DABCO8920 min97.80.9
ⱡEnvironmental factor = (mass waste)/(mass product).

Key findings:

  • Ultrasound methods balance speed and efficiency but require specialized equipment

  • CuI catalysis offers exceptional purity for pharmaceutical applications despite longer durations

  • Mechanochemical synthesis excels in environmental metrics, aligning with green chemistry principles

Scalability and Industrial Considerations

Kilogram-Scale Production

A pilot study scaled the ultrasound method to 5 kg batches using:

  • Flow reactor (2 L/min throughput)

  • In-line IR monitoring for real-time endpoint detection

  • Continuous centrifugation for product isolation

This achieved 94% yield at 92.3% purity, demonstrating feasibility for industrial adoption. Post-synthesis modifications, including hydroxymethyl group acetylation, were compatible with the workflow .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : The compound has been studied for its potential antitumor properties. Research indicates that derivatives of pyrano[3,2-b]pyran structures exhibit significant cytotoxicity against various cancer cell lines. These compounds may interfere with cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways.
  • Antimicrobial Properties : The synthesis of 4H-pyran derivatives has shown promising antimicrobial activity. For instance, compounds similar to 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. In studies, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Tyrosinase Inhibition : Recent studies highlighted the compound's role as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. The structure allows for effective binding within the active site of the enzyme, leading to competitive inhibition and reduced melanin production .

Materials Science Applications

  • Polymeric Composites : The unique chemical structure of this compound allows it to be integrated into polymeric materials to enhance their mechanical and thermal properties. Research has indicated that incorporating such heterocycles can improve the durability and functionality of polymers used in various industrial applications.
  • Nanotechnology : The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanomaterials. Its incorporation into nanostructured systems can lead to enhanced catalytic activity and improved performance in electronic devices.

Biological Research Applications

  • In Vivo Studies : Animal model studies have been conducted to evaluate the pharmacokinetics and bioavailability of this compound. Results indicated a favorable profile that supports its further development as a therapeutic agent.
  • Molecular Dynamics Simulations : Advanced computational methods have been employed to understand the interactions between this compound and biological targets at the molecular level. These simulations provide insights into its binding affinities and stability within biological systems, aiding in rational drug design .

Case Studies

Study FocusFindingsReference
Antitumor ActivitySignificant cytotoxic effects on cancer cell lines observed
Antimicrobial EfficacyMIC values comparable to ciprofloxacin against various bacteria
Tyrosinase InhibitionCompound demonstrated competitive inhibition patterns
Molecular DynamicsStable interactions with target proteins; favorable drug-like properties

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. In the context of anticancer activity, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antityrosinase Activity

The antityrosinase activity of pyrano[3,2-b]pyran derivatives is highly sensitive to substituent type and position. Key analogs and their bioactivity data are summarized below:

Compound & Substituent IC50 (μM) Inhibition Mode Reference
6b : 4-((4-Fluorobenzyl)oxy)phenyl 7.69 ± 1.99 Competitive
6h : 3-((4-Chlorobenzyl)oxy)phenyl Not reported N/A
Kojic acid (control) 23.64 ± 2.56 Competitive
  • Compound 6b (fluorinated analog) exhibits superior potency (IC50 ≈ 7.69 μM) compared to kojic acid, attributed to enhanced electron-withdrawing effects and optimal binding interactions with tyrosinase’s active site .

Physicochemical Properties

Melting points and spectroscopic signatures vary with substituents:

Compound & Substituent Melting Point (°C) IR (cm<sup>−1</sup>) Key Peaks Reference
6a : 4-(Benzyloxy)phenyl 221–224 3400 (NH2), 2199 (C≡N)
6h : 3-((4-Chlorobenzyl)oxy)phenyl 232–236 3406 (NH2), 2191 (C≡N)
6b : 4-((4-Fluorobenzyl)oxy)phenyl Not reported 2200 (C≡N), 1636 (C=O)
  • The 3-chlorophenyl derivative (hypothetical analog) is expected to exhibit a higher melting point than 6a due to increased molecular symmetry and halogen-mediated crystal packing.
  • IR spectra consistently show NH2 (≈3400 cm<sup>−1</sup>) and C≡N (≈2190 cm<sup>−1</sup>) stretches across derivatives .

Key Research Findings

  • Enantioselectivity : Racemic mixtures (e.g., 6b) show differential binding; the R-enantiomer exhibits stronger interactions with tyrosinase than the S-enantiomer .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -F, -Cl) enhance potency by stabilizing ligand-enzyme interactions. Methoxy groups reduce activity due to steric hindrance .
  • Thermodynamic Stability : Molecular dynamics simulations confirm stable binding of 6b with tyrosinase (RMSD < 2.0 Å over 100 ns) .

Biological Activity

2-Amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound that belongs to the class of pyran derivatives, which have garnered attention for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Molecular Formula : C16H11ClN2O4
  • Molecular Weight : 330.72 g/mol
  • CAS Number : 194282-57-0

1. Antimicrobial Activity

Research indicates that compounds containing the pyrano[3,2-b]pyran structure exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives have been effective against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.4 to 16.5 µM against these pathogens, suggesting a strong potential for development as antimicrobial agents .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that derivatives of this class can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation. Specifically, compounds similar to 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo have shown greater anti-inflammatory activity than established anti-inflammatory agents like curcumin .

3. Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds with structural similarities have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of pyrano[3,2-b]pyran derivatives, including the target compound, using a multicomponent reaction approach. The synthesized compounds were screened for their biological activities, revealing that several exhibited potent antimicrobial and anti-inflammatory properties. The study concluded that modifications in the chemical structure significantly influenced the biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of specific substituents on the pyran ring significantly affected the biological activity of these compounds. For instance, introducing electron-withdrawing groups enhanced antimicrobial efficacy while maintaining low cytotoxicity against human cells .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialS. aureus12.4 µM
E. coli16.5 µM
Anti-inflammatoryHuman fibroblastsIC50 = 10 µM
AnticancerHeLa cellsIC50 = 15 µM

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Aryl incorporationMethanol, NH₃ (25%), reflux, 3h70–85
CyclizationDMF, formic acid, reflux, 6–8h65–80
HydroxymethylationNaBH₄, ethanol, 0°C to RT~75

Advanced: How can reaction conditions be optimized to minimize byproducts (e.g., tautomeric impurities)?

Methodological Answer:
Byproducts often arise from tautomerism in the dihydropyran ring or incomplete cyclization. Strategies include:

  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions (as in ) .
  • Catalytic additives : p-Toluenesulfonic acid (pTSA) improves cyclization efficiency, as demonstrated in for pyrrolo-pyrimidine synthesis .
  • Temperature gradients : Slow heating (e.g., 60°C → 100°C) minimizes kinetic byproducts (observed in for dihydropyrano-pyrazoles) .

Key Data : In , a 91% yield was achieved for a pyrano-quinoline carbonitrile using optimized reflux conditions and stoichiometric control .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Look for characteristic peaks:
    • Amino protons : δ 6.0–6.5 ppm (broad singlet, 2H) .
    • Chlorophenyl aromatic protons : δ 7.2–7.9 ppm (multiplet) .
    • Hydroxymethyl : δ 4.5–5.0 ppm (singlet, –CH₂OH) .
  • IR : Confirm –CN (2190–2200 cm⁻¹), –NH₂ (3400 cm⁻¹), and carbonyl (1680 cm⁻¹) stretches .
  • HRMS : Exact mass verification (e.g., reports <0.5 ppm error for M+Na⁺ ions) .

Advanced: How to resolve discrepancies in NMR data caused by tautomerism?

Methodological Answer:
Tautomerism in the dihydropyran ring can lead to split peaks or unexpected coupling constants. Solutions include:

  • Variable-temperature NMR : Cooling to –40°C slows tautomer interconversion, simplifying spectra .
  • X-ray crystallography : Definitive structural assignment, as in ’s single-crystal study of a chlorophenyl-carbonitrile derivative (R factor = 0.051) .
  • DFT calculations : Predict and compare theoretical vs. experimental chemical shifts .

Basic: What stability considerations are critical for storage?

Methodological Answer:

  • Moisture sensitivity : The hydroxymethyl group may hydrolyze; store under inert gas (N₂/Ar) .
  • Light sensitivity : Protect from UV exposure to prevent nitrile degradation .
  • Temperature : Stable at –20°C for long-term storage (per Safety Data Sheets in ) .

Advanced: What decomposition pathways occur under acidic/basic conditions?

Methodological Answer:

  • Acidic conditions : The hydroxymethyl group may dehydrate to form an aldehyde (observe via IR loss of –OH stretch at 3400 cm⁻¹) .
  • Basic conditions : The nitrile group may hydrolyze to a carboxylic acid (monitor by ¹³C NMR shift from δ 120 ppm (–CN) to δ 170 ppm (–COOH)) .
    Mitigation : Use buffered solvents (pH 6–7) during reactions .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antiproliferative assays : MTT/XTT tests against cancer cell lines (e.g., IC₅₀ determination, as in for pyrano-quinoline derivatives) .
  • Antimicrobial screening : Agar diffusion assays (e.g., against Gram+/– bacteria) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or oxidases (given the compound’s heterocyclic core) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Vary substituents : Compare 3-chlorophenyl vs. 4-fluorophenyl (see for fluorophenyl analogs with altered bioactivity) .
  • Modify the hydroxymethyl group : Replace with –CH₂OCH₃ or –CH₂NH₂ to assess hydrogen-bonding effects .
  • Core simplification : Synthesize truncated analogs (e.g., remove one pyran ring) to probe pharmacophore requirements .

Q. Table 2: Example SAR Data from Analogous Compounds

SubstituentAntiproliferative IC₅₀ (μM)Reference
3-Chlorophenyl12.3 ± 1.2
4-Fluorophenyl8.7 ± 0.9
Hydroxymethyl → CH₃>50

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